NSC 10010, also known as 3-Ethoxypyridine-2-carboxaldehyde thiosemicarbazone (3-ET), is a member of the α-(N)-heterocyclic carboxaldehyde thiosemicarbazone (HCT) class of compounds. This class is defined by its potent metal ion chelation capabilities and its established role as an inhibitor of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair. The primary value proposition for HCTs like NSC 10010 in research and development is their anticancer activity, which is mechanistically linked to their ability to disrupt iron metabolism and arrest cell proliferation. Therefore, procurement decisions for this compound are typically driven by its specific performance within this well-understood mechanistic class.
While structurally similar to benchmark compounds like Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), NSC 10010 cannot be considered a generic substitute. Structure-activity relationship studies consistently demonstrate that minor modifications to the pyridine ring, such as the 3-ethoxy group in NSC 10010, fundamentally alter the electronic properties of the molecule. These changes directly impact the redox potential of the resulting iron complex, which in turn governs its ability to generate reactive oxygen species (ROS)—a key mechanistic differentiator. Consequently, substituting NSC 10010 with a close analog like Triapine can lead to significant, unpredictable shifts in cellular toxicity, off-target effects, and overall biological activity, compromising experimental reproducibility and data interpretation.
In a comparative analysis using the NCI-60 human tumor cell line screen, NSC 10010 demonstrated a distinct pattern of antiproliferative activity relative to the clinical candidate Triapine (NSC 663249). While both compounds show broad potency, NSC 10010 exhibits a different spectrum of selectivity. For example, in the CCRF-CEM leukemia cell line, NSC 10010 has a GI50 value of 1.55 µM, whereas Triapine is more potent with a GI50 of 0.05 µM. Conversely, in the HOP-92 non-small cell lung cancer line, NSC 10010 (GI50 0.91 µM) shows greater potency than Triapine (GI50 2.00 µM).
| Evidence Dimension | Growth Inhibition (GI50) in HOP-92 Cell Line |
| Target Compound Data | 0.91 µM for NSC 10010 |
| Comparator Or Baseline | 2.00 µM for Triapine (NSC 663249) |
| Quantified Difference | 2.2-fold more potent |
| Conditions | NCI-60 Human Tumor Cell Line Screen, 48-hour exposure. |
This differential activity profile allows researchers to select NSC 10010 for specific cancer models where it may be more effective or to investigate mechanisms of resistance to Triapine.
The primary mechanism of action for many thiosemicarbazones involves the formation of redox-active iron complexes that generate cytotoxic reactive oxygen species (ROS). Structure-activity studies show that electron-donating groups on the pyridine ring, such as the 3-ethoxy substituent in NSC 10010, can modulate the redox potential of the iron complex. This makes it less prone to redox cycling compared to analogs with electron-withdrawing groups or the unsubstituted pyridine found in Triapine's core structure. While direct comparative electrochemical data for NSC 10010 is not prominently published, the established chemical principles indicate it likely forms a less redox-active iron complex.
| Evidence Dimension | Redox potential of Fe(III)/Fe(II) complex |
| Target Compound Data | Lowered by electron-donating 3-ethoxy group |
| Comparator Or Baseline | Higher potential in analogs with electron-withdrawing groups or unsubstituted rings (e.g., Triapine) |
| Quantified Difference | Qualitatively less prone to redox cycling |
| Conditions | Aqueous solution, physiological pH. |
This allows for the decoupling of anticancer effects; NSC 10010 is a more suitable tool for studying iron deprivation or direct ribonucleotide reductase inhibition with minimized confounding effects from ROS-induced cellular damage.
When the primary research goal is to isolate and study the effects of ribonucleotide reductase inhibition or iron sequestration, while minimizing confounding cellular damage from oxidative stress, NSC 10010 is a more appropriate choice than highly redox-active analogs. Its 3-ethoxy group is expected to dampen the generation of reactive oxygen species by its iron complex, providing a cleaner experimental system.
For studies using cancer models that have shown resistance or low sensitivity to the benchmark compound Triapine, such as certain non-small cell lung cancer lines, NSC 10010 offers a rational alternative. Its distinct antiproliferative profile, confirmed in NCI-60 screening, provides a valuable tool for exploring differential therapeutic vulnerabilities.
In the development of novel thiosemicarbazone-based therapeutics, NSC 10010 serves as a critical reference compound. Its structure provides a key data point on the effect of an electron-donating substituent at the 3-position of the pyridine ring, allowing medicinal chemists to systematically probe how electronic modifications affect target engagement, redox activity, and cellular potency.